2,3-ジメチルマレイミド

概要

説明

2,3-Dimethylmaleimide is an organic compound belonging to the class of maleimides. Maleimides are characterized by the presence of a maleic anhydride moiety, which is a versatile building block in organic synthesis. 2,3-Dimethylmaleimide is particularly noted for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

科学的研究の応用

2,3-Dimethylmaleimide has several applications in scientific research:

Antifungal Agents: N-substituted dimethylmaleimides exhibit significant antifungal activity against pathogens like Sclerotinia sclerotiorum.

Bioconjugation: The maleimide group is widely used in bioconjugation techniques due to its reactivity with thiol groups in proteins.

Polymer Chemistry: Maleimides are used as monomers in the synthesis of polymers and copolymers with specific properties.

作用機序

Target of Action

2,3-Dimethylmaleimide is a derivative of maleimide . It has been found to exhibit significant antifungal activities . The primary targets of 2,3-Dimethylmaleimide are fungi, particularly Sclerotinia sclerotiorum . This fungus is a plant pathogen and causes a disease known as white mold in a wide range of host plants.

Mode of Action

It is known that the compound interacts with the fungi, inhibiting their growth . The structure-activity relationship of these compounds indicates that the hydrophobicity of the N-substituents is associated with their antifungal activity .

Pharmacokinetics

It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy

Result of Action

The primary result of the action of 2,3-Dimethylmaleimide is the inhibition of fungal growth . This suggests that the compound has a cytostatic effect on the fungi, disrupting their normal growth and proliferation. The molecular and cellular effects of this action, however, require further investigation.

生化学分析

Biochemical Properties

2,3-Dimethylmaleimide has been found to have antifungal activities against Sclerotinia sclerotiorum . The structure and activity relationship on these compounds indicated that the hydrophobicity of the N-substituents is associated with their antifungal activity .

Cellular Effects

The cellular effects of 2,3-Dimethylmaleimide are primarily related to its antifungal activity. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, a fungus that causes disease in crops . This suggests that 2,3-Dimethylmaleimide may interact with cellular processes in fungi to inhibit their growth .

Molecular Mechanism

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .

Temporal Effects in Laboratory Settings

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and evaluated for their antifungal activities .

Metabolic Pathways

It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylmaleimide can be synthesized from 2,3-dimethylmaleic anhydride. The typical synthetic route involves the reaction of 2,3-dimethylmaleic anhydride with amines. For example, a mixture of 2,3-dimethylmaleic anhydride, urea, and sodium chloride can be ground together and heated at 150°C. The organic components fuse, and the mixture is then extracted and purified to yield 2,3-dimethylmaleimide .

Industrial Production Methods: Industrial production of 2,3-dimethylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of vacuum chromatography for purification is common in industrial settings to achieve the desired quality .

化学反応の分析

Types of Reactions: 2,3-Dimethylmaleimide undergoes various chemical reactions, including:

Photocycloaddition: This reaction involves the addition of 2,3-dimethylmaleimide to selenophene and 3,4-dimethylselenophene under the influence of benzophenone as a sensitizer.

Substitution Reactions: The compound can react with different nucleophiles, leading to the formation of N-substituted dimethylmaleimides.

Common Reagents and Conditions:

Photocycloaddition: Benzophenone as a sensitizer, selenophene, and 3,4-dimethylselenophene.

Substitution Reactions: Various amines can be used to substitute the hydrogen atom in the maleimide ring.

Major Products:

Photocycloaddition: The reaction yields 1:1 and 2:1 adducts of 2,3-dimethylmaleimide and selenophene.

Substitution Reactions: N-substituted dimethylmaleimides with varying antifungal activities.

類似化合物との比較

N-Substituted Dimethylmaleimides: These compounds have similar structures but differ in the substituents attached to the nitrogen atom.

Maleic Anhydride Derivatives: Compounds like 2,3-dimethylmaleic anhydride share the maleic anhydride moiety but differ in their reactivity and applications.

Uniqueness: 2,3-Dimethylmaleimide is unique due to its specific reactivity in photocycloaddition and substitution reactions, as well as its significant antifungal activity and applications in bioconjugation .

生物活性

2,3-Dimethylmaleimide is an organic compound belonging to the maleimide family, characterized by its unique structure and diverse biological activities. This compound has garnered attention for its antifungal, antibacterial, and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of 2,3-dimethylmaleimide, highlighting its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

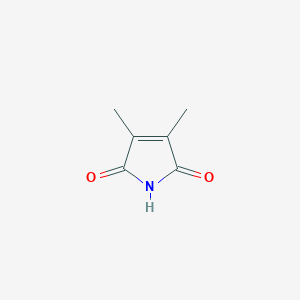

2,3-Dimethylmaleimide (CAS Number: 17825-86-4) is derived from maleic anhydride and exhibits a double bond characteristic of maleimides. The structure can be represented as follows:

This compound's reactivity is primarily due to the presence of the maleimide group, which interacts with thiol groups in proteins, making it valuable in bioconjugation applications.

Antifungal Activity

One of the most notable biological activities of 2,3-dimethylmaleimide is its antifungal effect against Sclerotinia sclerotiorum, a significant pathogen affecting various crops. Research indicates that this compound inhibits fungal growth by interfering with cellular processes essential for fungal survival.

The antifungal activity is believed to stem from the compound's ability to disrupt cellular integrity and metabolism in fungi. The specific mode of action involves:

- Inhibition of Cell Wall Synthesis : 2,3-Dimethylmaleimide disrupts the synthesis of chitin and glucans in the fungal cell wall.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for fungal growth.

Antibacterial Activity

In addition to its antifungal properties, 2,3-dimethylmaleimide has demonstrated antibacterial activity , particularly against gram-positive bacteria. Studies have reported that maleimide derivatives exhibit varying degrees of inhibition against bacterial strains.

The biochemical properties of 2,3-dimethylmaleimide include:

- Solubility : The compound is soluble in organic solvents such as DMSO and ethanol.

- Stability : It remains stable under physiological conditions but may undergo hydrolysis in aqueous environments.

Study on Fungal Biotransformation

A study conducted by Sortino et al. explored the biotransformation of various maleimides by filamentous fungi. The results indicated that 2,3-dimethylmaleimide could be effectively reduced by Aspergillus species to yield succinimides with high conversion rates (up to 99%) . This highlights not only its antifungal potential but also its utility as a substrate for biocatalysis.

| Fungal Strain | Conversion Rate (%) | Product Obtained |

|---|---|---|

| Aspergillus flavus | 96 | N-phenyl-2,3-dimethylsuccinimide |

| Aspergillus niger | 98 | N-phenyl-2,3-dimethylsuccinimide |

| Fusarium graminearum | 39 | N-phenyl-2,3-dimethylsuccinimide |

Anti-Leishmanial Activity

Recent studies have also investigated the anti-leishmanial properties of maleimides, including derivatives like 2,3-dimethylmaleimide. These compounds exhibited significant activity against Leishmania donovani, with some showing IC50 values lower than standard treatments . This suggests a potential pathway for developing new anti-leishmanial drugs based on maleimide structures.

Applications in Research

The unique properties of 2,3-dimethylmaleimide make it suitable for various applications:

- Bioconjugation : Its reactivity with thiols allows for targeted drug delivery systems.

- Polymer Chemistry : Used as a monomer in synthesizing polymers with specific functionalities.

- Antifungal Agents : Promising candidate for agricultural fungicides targeting crop pathogens.

特性

IUPAC Name |

3,4-dimethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWMBHJPUJJJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170446 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-86-4 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []

A: 2,3-Dimethylmaleimide plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []

A: 2,3-Dimethylmaleimide (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []

A: 2,3-Dimethylmaleimide serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to 2,3-dimethylmaleimide after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []

A: 2,3-Dimethylmaleimide exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of 2,3-dimethylmaleimide in synthesizing novel compounds with potentially useful properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。